molecular formula C16H10BrCl2NO3 B4885852 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B4885852
M. Wt: 415.1 g/mol
InChI Key: HCMPHHILHNRZJN-UHFFFAOYSA-N
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Description

6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its complex structure, which includes bromine, chlorine, and ethoxy functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to the phenyl ring.

    Ethoxylation: The attachment of an ethoxy group to the phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives with distinct properties.

    Substitution: The bromine, chlorine, and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(3,5-dichlorophenyl)-4H-3,1-benzoxazin-4-one: Lacks the ethoxy group, which may affect its biological activity and chemical properties.

    6-bromo-2-(4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.

    2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may influence its chemical behavior and biological effects.

Uniqueness

The presence of bromine, chlorine, and ethoxy groups in 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one makes it unique compared to similar compounds

Properties

IUPAC Name

6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrCl2NO3/c1-2-22-14-11(18)5-8(6-12(14)19)15-20-13-4-3-9(17)7-10(13)16(21)23-15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMPHHILHNRZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
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6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
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6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
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6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 5
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 6
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

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